![molecular formula C9H6N2O6 B12874469 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a nitro group attached to the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of 2-aminophenol as a precursor. The reaction between 2-aminophenol and various reagents such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, has been summarized in recent literature .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as cold potassium permanganate, chrome acid, and ozone can open the oxazole ring.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the benzylic position using reagents like N-bromosuccinimide (NBS) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of open-chain isocyanides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: A five-membered heterocycle with one nitrogen and one sulfur atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole is unique due to the presence of both a carboxy(hydroxy)methyl group and a nitro group on the benzoxazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H6N2O6 |
|---|---|
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
2-hydroxy-2-(7-nitro-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O6/c12-6(9(13)14)8-10-4-2-1-3-5(11(15)16)7(4)17-8/h1-3,6,12H,(H,13,14) |
Clé InChI |
HDJBYPXYCLMYMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
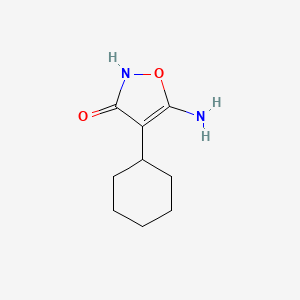
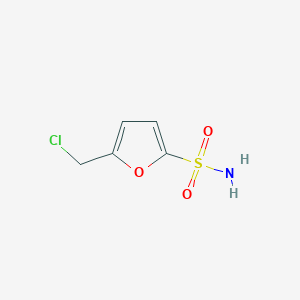
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)

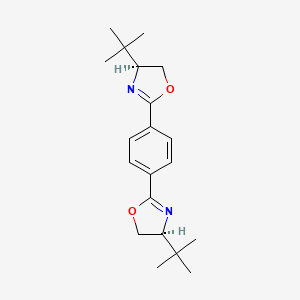
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
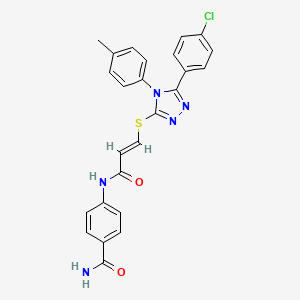
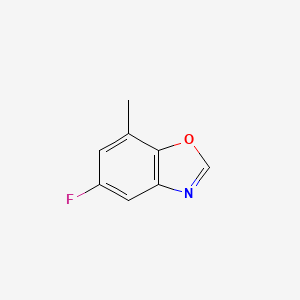
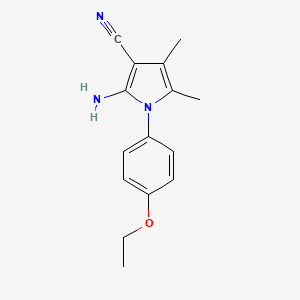
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
